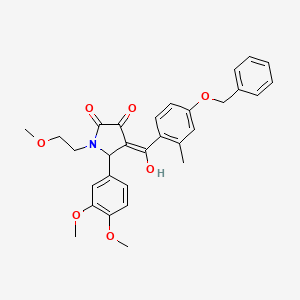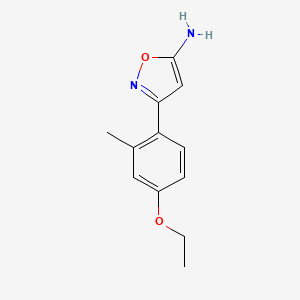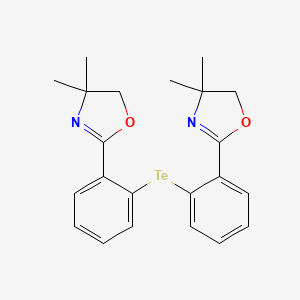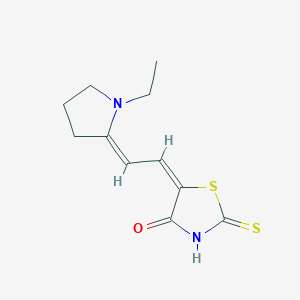
Methyl(2,2,2-trifluoro-ethoxo){1,2-bis(diphenylphosphino)ethane}palladium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2,2,2-trifluoro-ethoxo){1,2-bis(diphenylphosphino)ethane}palladium is a complex organometallic compound with the molecular formula C29H29F3OP2Pd. It is widely used in various chemical reactions, particularly in catalysis, due to its unique properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(2,2,2-trifluoro-ethoxo){1,2-bis(diphenylphosphino)ethane}palladium typically involves the reaction of palladium precursors with 1,2-bis(diphenylphosphino)ethane and 2,2,2-trifluoroethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation and contamination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl(2,2,2-trifluoro-ethoxo){1,2-bis(diphenylphosphino)ethane}palladium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state palladium complexes.
Reduction: It can be reduced to lower oxidation state palladium species.
Substitution: The compound can participate in substitution reactions where ligands are exchanged
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, reducing agents such as hydrogen or hydrides, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield palladium(II) complexes, while reduction can produce palladium(0) species .
Applications De Recherche Scientifique
Methyl(2,2,2-trifluoro-ethoxo){1,2-bis(diphenylphosphino)ethane}palladium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents
Medicine: Research is ongoing to explore its applications in medicinal chemistry, including its role in the synthesis of complex pharmaceutical compounds
Industry: It is used in industrial processes for the production of fine chemicals and materials
Mécanisme D'action
The mechanism by which Methyl(2,2,2-trifluoro-ethoxo){1,2-bis(diphenylphosphino)ethane}palladium exerts its effects involves the coordination of the palladium center with various ligands. This coordination facilitates the activation of substrates and the subsequent catalytic reactions. The molecular targets and pathways involved depend on the specific reaction and conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(1,2-bis(diphenylphosphino)ethane)palladium(0): Another palladium complex with similar catalytic properties.
Palladium(II) acetate: A widely used palladium catalyst in organic synthesis.
Palladium(II) chloride: Commonly used in various catalytic processes.
Uniqueness
Methyl(2,2,2-trifluoro-ethoxo){1,2-bis(diphenylphosphino)ethane}palladium is unique due to the presence of the trifluoroethoxo group, which imparts distinct electronic and steric properties. This uniqueness enhances its reactivity and selectivity in certain catalytic reactions, making it a valuable compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C31H30F3OPd-3 |
|---|---|
Poids moléculaire |
582.0 g/mol |
Nom IUPAC |
carbanide;palladium;2,2,2-trifluoroethanol;1,4,4-triphenylbutylbenzene |
InChI |
InChI=1S/C28H24.C2H3F3O.CH3.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;3-2(4,5)1-6;;/h1-20H,21-22H2;6H,1H2;1H3;/q-2;;-1; |
Clé InChI |
NTTLHAQJLYWDBY-UHFFFAOYSA-N |
SMILES canonique |
[CH3-].C1=CC=C(C=C1)[C-](CC[C-](C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C(C(F)(F)F)O.[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)





![N-(2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioyl)benzamide](/img/structure/B12891925.png)

![2-[4-(Benzyloxy)butyl]-4,6-dimethoxy-3-methyl-1-benzofuran](/img/structure/B12891933.png)

![2-(carbamoylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B12891942.png)



